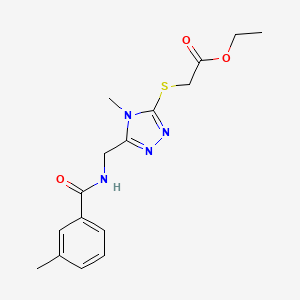
(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Exposure and Risk Assessment
- (E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is part of the acrylamide family, substances widely used in various industries and laboratory research. Concerns regarding their potential health risks, including neurotoxicity and carcinogenicity, have led to extensive studies on their effects. These studies include assessments of occupational exposure, particularly in the context of peripheral neuropathy, a condition affecting the arms and legs, as observed in workers exposed to acrylamide grouting agents. Quantitative risk assessments have been conducted to evaluate the risk of such exposure, with findings suggesting a correlation between exposure levels and the onset of peripheral neuropathy symptoms. For instance, after three years of exposure at specific concentrations, a certain percentage of workers may exhibit symptoms related to nerve function impairment. This risk increases with prolonged exposure or higher concentrations. These assessments underline the importance of understanding and mitigating the risks associated with occupational exposure to acrylamide and its derivatives in various industrial settings (Park, 2021).
Biomonitoring and Human Health
- Biomonitoring studies have been conducted to assess the internal exposure to acrylamide and its metabolites, such as glycidamide, in the general population. These studies measure specific mercapturic acids in human urine, providing insights into the metabolic pathways of acrylamide and the relative risk of exposure. The research indicates that the metabolism of acrylamide to its epoxide, glycidamide, is comparable in humans and rats, supporting risk estimations based on animal models. Additionally, the relation between mercapturic acids and hemoglobin adduct levels points to a steady state of acrylamide uptake and a higher reactivity of glycidamide compared to acrylamide. These findings are pivotal for understanding human exposure to acrylamide and for developing strategies to mitigate potential health risks (Boettcher et al., 2005).
Eigenschaften
IUPAC Name |
(E)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-24-16(17-6-5-9-29-17)12-15(23-24)13-22-20(25)8-7-14-10-18(26-2)21(28-4)19(11-14)27-3/h5-12H,13H2,1-4H3,(H,22,25)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZCXNRNTMWODC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2647343.png)
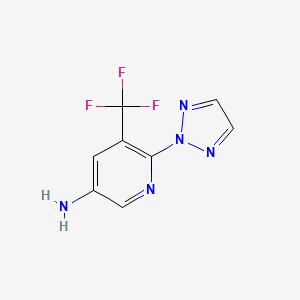
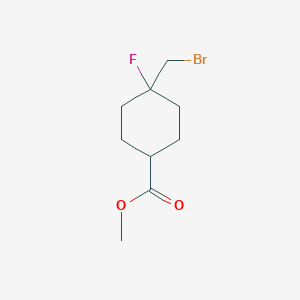
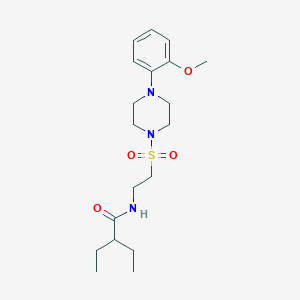
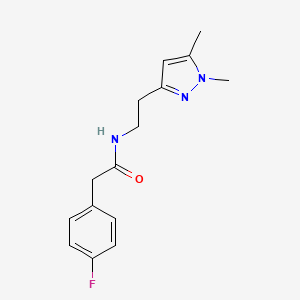
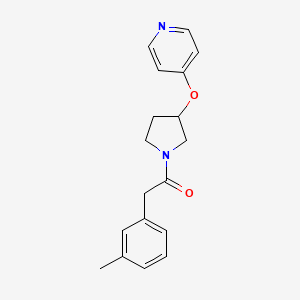
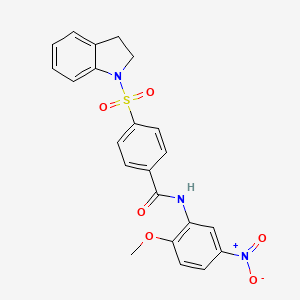
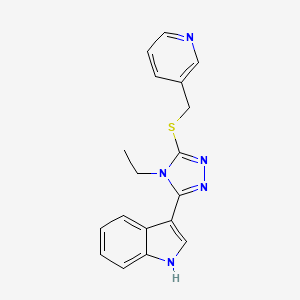
![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2647358.png)


![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2647362.png)
![Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2647363.png)
